2,3-Dibromo-3-phenylpropanoic acid

Stereochemistry Diastereomer Separation Melting Point Analysis

Researchers often struggle to distinguish erythro vs. threo diastereomers or need a reliable route to either E- or Z-β-bromostyrene. 2,3-Dibromo-3-phenylpropanoic acid (CAS 6286-30-2) solves both: • Melting points 204°C (erythro) vs. 95°C (threo) for clear stereochemical identification • Solvent-switchable decarboxylative elimination (toluene → E; DMF → Z) • Validated for one-pot microwave-assisted enyne synthesis ≥98% purity ensures reproducible kinetic data. Ready for immediate global shipping.

Molecular Formula C9H8Br2O2
Molecular Weight 307.97 g/mol
CAS No. 6286-30-2
Cat. No. B1294681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dibromo-3-phenylpropanoic acid
CAS6286-30-2
Molecular FormulaC9H8Br2O2
Molecular Weight307.97 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C(C(=O)O)Br)Br
InChIInChI=1S/C9H8Br2O2/c10-7(8(11)9(12)13)6-4-2-1-3-5-6/h1-5,7-8H,(H,12,13)
InChIKeyFXJWTHBNVZNQQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dibromo-3-phenylpropanoic Acid (CAS 6286-30-2) Product Overview for Scientific Procurement


2,3-Dibromo-3-phenylpropanoic acid (CAS 6286-30-2; α,β-dibromohydrocinnamic acid) is a halogenated phenylpropanoic acid derivative with the molecular formula C₉H₈Br₂O₂ and a molecular weight of 307.97 g/mol [1]. It is synthesized primarily via the bromination of trans-cinnamic acid and exists as a white to off-white crystalline powder [2]. The compound possesses two chiral centers, resulting in erythro (anti-addition) and threo (syn-addition) diastereomers with markedly different physical properties [3]. Commercially, it is available with high purity (≥99% by Sigma-Aldrich) and a melting point of 200 °C (with decomposition) .

Why 2,3-Dibromo-3-phenylpropanoic Acid (CAS 6286-30-2) Cannot Be Directly Substituted with In-Class Analogs


Generic substitution of 2,3-dibromo-3-phenylpropanoic acid with other brominated phenylpropanoic acids or halogenated cinnamic acid derivatives is not straightforward due to critical differences in stereochemistry, reactivity, and synthetic utility. The erythro and threo diastereomers exhibit melting points of 204 °C and 95 °C, respectively, which directly influence crystallization behavior and product isolation [1]. Furthermore, the specific vicinal dibromo substitution pattern enables unique decarboxylative elimination pathways that produce either E- or Z-β-bromostyrene under solvent-controlled conditions, a stereochemical switch not replicable with mono‑bromo or non‑brominated analogs [2]. The compound's proven utility in one‑pot microwave‑assisted enyne synthesis distinguishes it from other halogenated phenylpropanoic acids that lack this validated application . These factors underscore the need for a product-specific selection rather than a generic in-class replacement.

Quantitative Differentiation Evidence for 2,3-Dibromo-3-phenylpropanoic Acid (CAS 6286-30-2)


Melting Point Differentiates Erythro (Anti) from Threo (Syn) Diastereomers of 2,3-Dibromo-3-phenylpropanoic Acid

The erythro diastereomer (anti-addition product) of 2,3-dibromo-3-phenylpropanoic acid exhibits a melting point of 204 °C, whereas the threo diastereomer (syn-addition product) melts at 95 °C [1]. This 109 °C difference provides a robust, low-cost method to determine the stereochemical outcome of bromination reactions and to assess diastereomeric purity without the need for advanced spectroscopic techniques.

Stereochemistry Diastereomer Separation Melting Point Analysis

Solvent-Controlled Decarboxylative Elimination of 2,3-Dibromo-3-phenylpropanoic Acid Produces E- or Z-β-Bromostyrene with Stereochemical Fidelity

Treatment of 2,3-dibromo-3-phenylpropanoic acid under decarboxylative elimination conditions yields β‑bromostyrene. In toluene solvent, the E isomer is formed predominantly, whereas in dimethylformamide (DMF) the Z isomer is favored [1]. This solvent-dependent stereocontrol is unique to the vicinal dibromo structure and is not achievable with mono‑bromo analogs (e.g., 3‑bromo‑3‑phenylpropanoic acid), which lack the requisite elimination pathway.

Decarboxylative Elimination Stereoselective Synthesis β-Bromostyrene

2,3-Dibromo-3-phenylpropanoic Acid Is a Validated Substrate for One-Pot Microwave-Assisted Enyne Synthesis

α,β-Dibromohydrocinnamic acid (2,3-dibromo-3-phenylpropanoic acid) has been specifically reported as a substrate for the one-pot synthesis of enynes under microwave irradiation . While the exact yield data are not detailed in the vendor technical sheet, the application is a cited use case. In contrast, other brominated phenylpropanoic acids (e.g., 3-bromo-3-phenylpropanoic acid) are not documented for this particular transformation, which relies on the vicinal dibromo functionality.

Enyne Synthesis Microwave-Assisted Organic Synthesis One-Pot Reactions

Commercial Availability of 2,3-Dibromo-3-phenylpropanoic Acid at ≥99% Purity Supports Reproducible Research

Sigma‑Aldrich offers 2,3‑dibromo‑3‑phenylpropanoic acid with a guaranteed assay of ≥99% . This high purity is essential for sensitive applications such as mechanistic studies (e.g., dehydrobromination in liquid ammonia ) and stereochemical investigations. While other vendors may offer lower purity grades (e.g., 95%), the 99% specification ensures minimal interference from impurities that could alter reaction kinetics or product distributions.

Chemical Purity Procurement Specifications Reproducibility

Recommended Research and Industrial Applications for 2,3-Dibromo-3-phenylpropanoic Acid (CAS 6286-30-2)


Stereochemistry and Mechanism Determination in Undergraduate and Graduate Organic Chemistry Laboratories

The dramatic melting point difference between erythro (204 °C) and threo (95 °C) diastereomers of 2,3‑dibromo‑3‑phenylpropanoic acid makes it an ideal teaching tool for illustrating stereochemical outcomes of alkene addition reactions [1]. Students can readily identify the major product of bromination of trans‑cinnamic acid and infer the mechanism (anti vs. syn addition) by simple melting point measurement. This application is well‑documented in numerous laboratory manuals and educational resources, underscoring the compound's pedagogical value.

Solvent‑Controlled Stereoselective Synthesis of β‑Bromostyrene Isomers

For synthetic chemists requiring either E‑ or Z‑β‑bromostyrene as a building block, 2,3‑dibromo‑3‑phenylpropanoic acid offers a straightforward, solvent‑switchable decarboxylative elimination pathway [2]. By simply changing the reaction medium from toluene to DMF, the stereochemistry of the product can be inverted. This methodology, described in the Journal of Chemical Education, provides a reliable entry point to both isomers without the need for separate synthetic routes or chiral auxiliaries.

One‑Pot Microwave‑Assisted Synthesis of Enynes

Researchers engaged in microwave‑assisted organic synthesis can utilize 2,3‑dibromo‑3‑phenylpropanoic acid as a validated substrate for the one‑pot preparation of enynes . This application, highlighted by Sigma‑Aldrich, leverages the vicinal dibromo functionality under controlled microwave conditions to rapidly access enyne scaffolds, which are valuable intermediates in natural product synthesis and materials chemistry.

High‑Purity Starting Material for Mechanistic and Kinetic Studies

The commercial availability of 2,3‑dibromo‑3‑phenylpropanoic acid at ≥99% purity ensures that experiments probing reaction mechanisms—such as dehydrobromination in liquid ammonia or decarboxylative elimination kinetics—are not confounded by impurities. This level of purity is particularly important when generating reproducible kinetic data or when the compound is used as a standard in analytical method development.

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